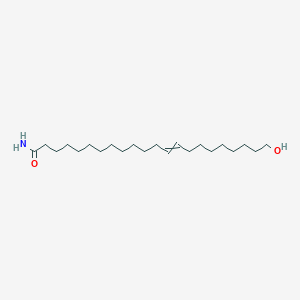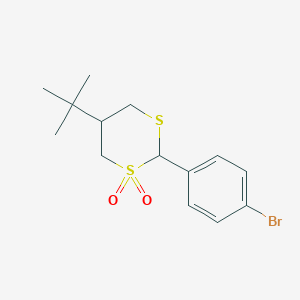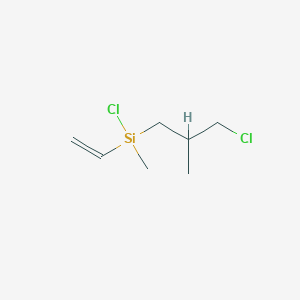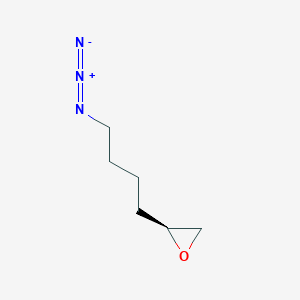
(2S)-2-(4-azidobutyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-azidobutyl)oxirane is an organic compound that features an oxirane ring (epoxide) and an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-azidobutyl)oxirane typically involves the reaction of an appropriate precursor with an azido group. One common method is the reaction of an epoxide with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-azidobutyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Catalysts: Used for the reduction of the azido group to an amine.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions involving the azido group.
Scientific Research Applications
(2S)-2-(4-azidobutyl)oxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the modification of biomolecules, such as peptides and proteins, through bioorthogonal reactions.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2S)-2-(4-azidobutyl)oxirane involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the azido group can participate in substitution and cycloaddition reactions. These reactions enable the compound to form stable linkages with other molecules, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-aminobutyl)oxirane: Similar structure but with an amino group instead of an azido group.
(2S)-2-(4-hydroxybutyl)oxirane: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness
(2S)-2-(4-azidobutyl)oxirane is unique due to the presence of both an oxirane ring and an azido group. This combination of functional groups provides a high degree of reactivity and versatility in chemical synthesis and applications. The azido group, in particular, allows for bioorthogonal reactions, making it valuable in biological and medicinal research.
Properties
CAS No. |
184535-02-2 |
|---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S)-2-(4-azidobutyl)oxirane |
InChI |
InChI=1S/C6H11N3O/c7-9-8-4-2-1-3-6-5-10-6/h6H,1-5H2/t6-/m0/s1 |
InChI Key |
IXVLZKCYOVTJTI-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](O1)CCCCN=[N+]=[N-] |
Canonical SMILES |
C1C(O1)CCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
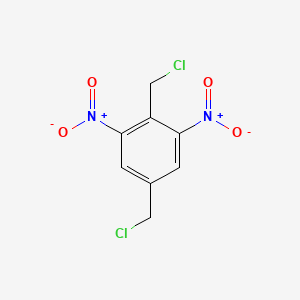
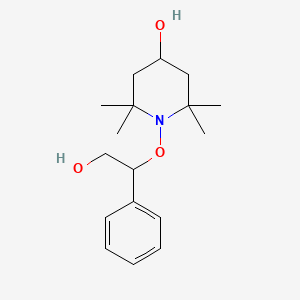
![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
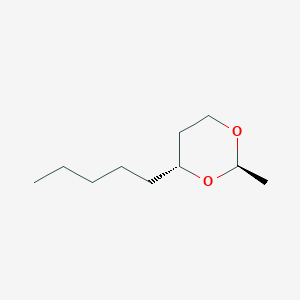
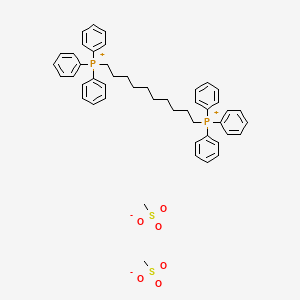
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)


